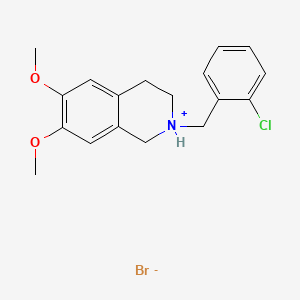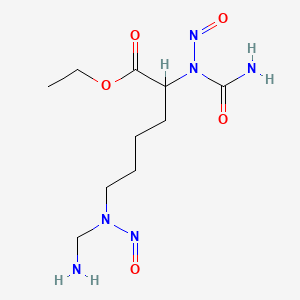
N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester involves multiple steps, starting with the protection of the lysine amino groups, followed by the introduction of the carbamoyl and nitroso groups. The reaction conditions typically involve the use of protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to selectively protect the amino groups. The nitroso groups are introduced using nitrosating agents like sodium nitrite in the presence of an acid. The final step involves the esterification of the lysine carboxyl group with ethanol under acidic conditions .
Chemical Reactions Analysis
N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso groups can be reduced to amino groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitroso groups can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. The carbamoyl group can also interact with amino acid residues, affecting the protein’s structure and activity. These interactions can result in the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine ethyl ester can be compared with other similar compounds, such as:
N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester group.
N2-Carbamoyl-N2,N6-dinitroso-N6-aminomethyllysine butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity .
Properties
CAS No. |
102586-06-1 |
|---|---|
Molecular Formula |
C10H20N6O5 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
ethyl 6-[aminomethyl(nitroso)amino]-2-[carbamoyl(nitroso)amino]hexanoate |
InChI |
InChI=1S/C10H20N6O5/c1-2-21-9(17)8(16(14-20)10(12)18)5-3-4-6-15(7-11)13-19/h8H,2-7,11H2,1H3,(H2,12,18) |
InChI Key |
NEMKILBTAPWFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCN(CN)N=O)N(C(=O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


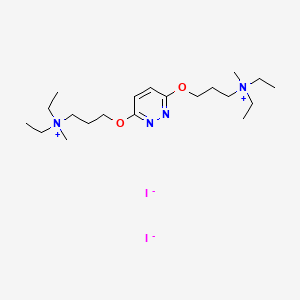
![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)

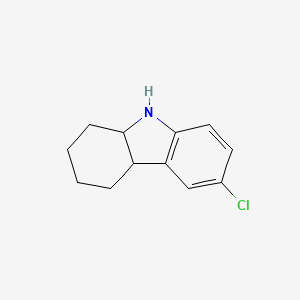
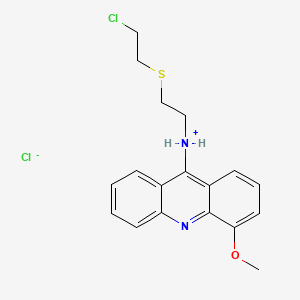
![2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium](/img/structure/B15342577.png)
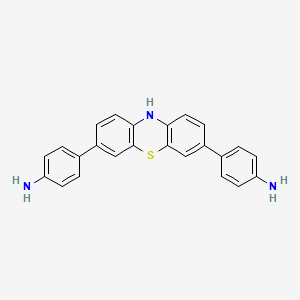
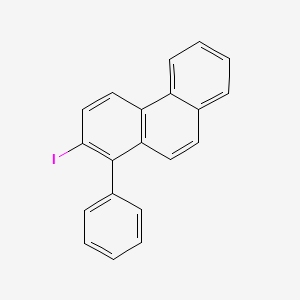

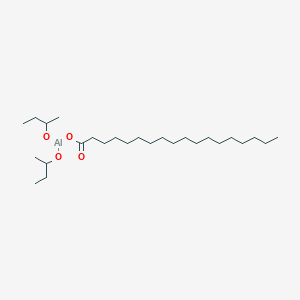
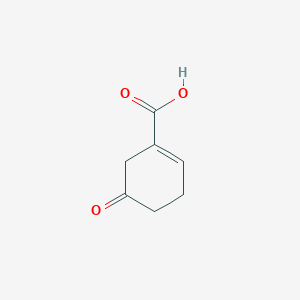
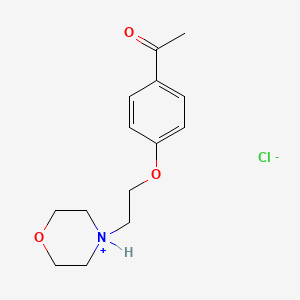
![4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline](/img/structure/B15342595.png)
